Cas no 1835759-83-5 (1-isothiocyanato-PEG3-t-butyl ester)
1-isothiocyanato-PEG3-t-butyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1-isothiocyanato-PEG3-t-butyl ester
-
1-isothiocyanato-PEG3-t-butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AV17598-100mg |
1-Isothiocyanato-peg3-t-butyl ester |
1835759-83-5 | 95% | 100mg |
$209.00 | 2024-04-20 | |
| A2B Chem LLC | AV17598-250mg |
1-Isothiocyanato-peg3-t-butyl ester |
1835759-83-5 | 95% | 250mg |
$499.00 | 2024-04-20 | |
| A2B Chem LLC | AV17598-1g |
1-Isothiocyanato-peg3-t-butyl ester |
1835759-83-5 | 95% | 1g |
$1075.00 | 2024-04-20 | |
| A2B Chem LLC | AV17598-5g |
1-Isothiocyanato-peg3-t-butyl ester |
1835759-83-5 | 95% | 5g |
$3219.00 | 2024-04-20 |
1-isothiocyanato-PEG3-t-butyl ester Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 1-isothiocyanato-PEG3-t-butyl ester
Recent Advances in the Application of 1-Isothiocyanato-PEG3-t-butyl Ester (CAS: 1835759-83-5) in Chemical Biology and Drug Development
The compound 1-isothiocyanato-PEG3-t-butyl ester (CAS: 1835759-83-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in bioconjugation and drug delivery systems. This heterobifunctional crosslinker, featuring an isothiocyanate group and a t-butyl ester, enables efficient coupling with amines and subsequent deprotection for further functionalization. Recent studies have explored its utility in antibody-drug conjugates (ADCs), targeted therapeutics, and proteomics research, highlighting its potential to address critical challenges in precision medicine.
A 2023 study published in Bioconjugate Chemistry demonstrated the compound's efficacy in constructing stable ADC payloads, achieving >90% conjugation efficiency with trastuzumab while maintaining antigen-binding affinity. The PEG3 spacer was found to optimize hydrophilicity and reduce aggregation, addressing a key limitation in ADC development. Parallel research in ACS Chemical Biology utilized 1835759-83-5 for activity-based protein profiling, where its isothiocyanate group showed superior reactivity toward lysine residues compared to traditional NHS esters under physiological conditions.
Innovative applications have emerged in targeted cancer therapies, as reported in a recent Journal of Medicinal Chemistry preprint. Researchers developed a novel PROTAC platform using 1-isothiocyanato-PEG3-t-butyl ester as a linker between E3 ligase ligands and target protein binders. The t-butyl ester's orthogonal protection strategy allowed sequential conjugation of complex warheads, yielding PROTACs with improved cellular permeability (2.3-fold increase in VCaP cell uptake vs. conventional linkers). This advancement addresses the longstanding challenge of balancing molecular weight and cell penetration in targeted protein degradation.
From a synthetic chemistry perspective, a 2024 Organic Process Research & Development study detailed a scalable (multi-gram) synthesis route for 1835759-83-5 with 78% overall yield, employing flow chemistry for the critical isothiocyanate formation step. The improved manufacturing process has reduced production costs by approximately 40%, making the compound more accessible for industrial applications. Stability studies confirmed the reagent's 12-month shelf life at -20°C with <5% degradation, a crucial factor for commercial viability.
Emerging safety data from preclinical studies indicate favorable toxicological profiles for conjugates using this linker. A recent Toxicological Sciences report showed no observable hepatotoxicity at therapeutic doses in murine models (up to 150 mg/kg), attributed to the PEG spacer's ability to mitigate payload-induced toxicity. However, researchers caution that the isothiocyanate group may require careful handling due to potential respiratory sensitization risks during synthetic procedures.
Future research directions highlighted in a 2024 Nature Reviews Drug Discovery perspective include exploring the compound's potential in nucleic acid therapeutics and extracellular vesicle labeling. The unique balance of reactivity and stability positions 1-isothiocyanato-PEG3-t-butyl ester as a promising tool for next-generation bioconjugation strategies, particularly in the development of multispecific biologics and theranostic agents.
1835759-83-5 (1-isothiocyanato-PEG3-t-butyl ester) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)